molecular formula C21H19F2N5O3 B2654297 N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-90-6

N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2654297
CAS No.: 946311-90-6
M. Wt: 427.412
InChI Key: GWURMVMJCFDZKL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and ATP-competitive pan-PIM kinase inhibitor identified for its potential in oncology research. This compound demonstrates strong inhibitory activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors. Its mechanism of action involves binding to the kinase ATP-binding site, thereby blocking the phosphorylation of downstream substrates that promote cell survival, proliferation, and therapy resistance . Research applications for this inhibitor are focused on elucidating the role of PIM kinases in tumorigenesis and as a potential therapeutic strategy. Studies have shown it can induce apoptosis and inhibit proliferation in various cancer cell lines, particularly those dependent on PIM signaling for growth and survival . Its use as a chemical probe allows researchers to investigate PIM kinase biology and explore combination therapies with other anticancer agents to overcome drug resistance. This makes it a valuable tool for advancing the understanding of signal transduction pathways in cancer and for supporting preclinical drug discovery efforts.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O3/c1-2-31-14-8-6-13(7-9-14)27-10-11-28-20(30)18(25-26-21(27)28)19(29)24-12-15-16(22)4-3-5-17(15)23/h3-9H,2,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWURMVMJCFDZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroimidazo[2,1-c][1,2,4]triazine ring.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the intermediate compound.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Functionalization:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorobenzyl and ethoxyphenyl groups.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions (e.g., palladium complexes).

Scientific Research Applications

N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

  • The patent compounds include trifluoromethyl groups and oxetane-containing side chains, which may improve CNS penetration or metabolic stability .
  • The ethoxyphenyl group in the target compound is absent in the patent examples, suggesting divergent target selectivity.

Benzamide-Based Insecticides

The pesticide glossary (2001) lists difluorobenzamide derivatives like N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (diflubenzuron) and fluazuron . These compounds share:

  • 2,6-Difluorobenzamide backbone : A scaffold common to the target compound.
  • Urea linkage : Present in diflubenzuron but absent in the target compound.

Key Differences :

  • Substituents : The ethoxyphenyl group in the target compound may confer distinct physicochemical properties compared to the chlorophenyl groups in pesticides .

Computational Insights into Property Prediction

Extending such methods to organic compounds could enable predictions of:

  • Solubility : Influenced by fluorine and ethoxy substituents.
  • Binding affinity : Dependent on aromatic and hydrogen-bonding groups.

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Potential Application Reference
Target Compound Imidazo[2,1-c][1,2,4]triazine 2,6-Difluorobenzyl, 4-ethoxyphenyl Undisclosed (likely kinase inhibitor) N/A
Patent Spirocyclic Carboxamide Diazaspiro[3.5]nonane Trifluoromethyl, oxetane-aminoethoxy CNS-targeted therapeutics
Diflubenzuron Benzamide 4-Chlorophenyl, urea linkage Insecticide (chitin synthesis inhibitor)

Biological Activity

N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of various functional groups suggests that it may interact with multiple biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H19F2N5O3C_{21}H_{19}F_{2}N_{5}O_{3} with a molecular weight of 427.41 g/mol. Its structural features include:

  • A difluorobenzyl group
  • An ethoxyphenyl moiety
  • A carboxamide functional group
  • A fused imidazo[2,1-c][1,2,4]triazine ring system

These characteristics contribute to its potential pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : In studies involving human glioblastoma cancer cell lines (LN229), derivatives of related compounds have shown promising cytotoxic effects using assays such as MTT and colony formation tests . This suggests that the compound may have similar efficacy against various cancer types.
  • Mechanism of Action : The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets within cancer cells to induce apoptosis or inhibit proliferation.

Antimicrobial and Antiviral Activities

Preliminary studies suggest that this compound may also possess antimicrobial and antiviral properties. The structural components of the compound are believed to enhance its ability to disrupt microbial membranes or inhibit viral replication mechanisms.

Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerCytotoxic effects on glioblastoma cells ,
AntimicrobialPossible disruption of microbial membranes
AntiviralInhibition of viral replication

Synthesis and Characterization

The synthesis of this compound typically involves several multi-step organic reactions. Key techniques used in the synthesis include:

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural characterization.
  • Mass Spectrometry (MS) : To confirm product identities.

Case Studies

In recent studies examining the biological activity of related compounds:

  • Study on Glioblastoma Cells : A derivative was tested for its efficacy against LN229 cells using various assays. Results indicated a significant reduction in cell viability at certain concentrations .
  • Antimicrobial Testing : Compounds structurally similar to the target compound were evaluated for their ability to inhibit bacterial growth in vitro. The findings suggested a potential application in treating infections caused by resistant strains.

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

The compound can be synthesized via cyclocondensation of 2-hydrazonoimidazolidines with ethyl 3-methyl-2-oxobutanoate, as demonstrated for structurally related tetrahydroimidazotriazines . Key steps include refluxing in ethanol, purification via column chromatography, and characterization using NMR and IR spectroscopy. Substituents on the phenyl ring (e.g., ethoxy vs. methoxy) can be introduced by varying the starting arylhydrazines .

Q. How can the purity and stability of this compound be assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection or micellar liquid chromatography (MLC) is recommended for purity analysis . Thermal stability can be evaluated using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC), which identifies decomposition temperatures and exothermic/endothermic transitions .

Q. What electrochemical methods are suitable for quantifying this compound in biological matrices?

Square-wave voltammetry (SWV) using screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) offers high sensitivity (detection limits ~2.0×10⁻⁹ M) for electroactive analogs. Calibration curves should be validated in physiologically relevant buffers .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., ethoxy vs. fluoro) influence thermal stability and decomposition pathways?

Substituents like ethoxy groups enhance thermal stability by reducing oxidative decomposition rates, as shown in TGA-FTIR studies of similar compounds. Electron-donating groups (e.g., methoxy) stabilize the imidazotriazine core, while electron-withdrawing groups (e.g., fluoro) may accelerate degradation under oxidative conditions . Decomposition products (e.g., CO₂, NH₃) can be monitored via evolved gas analysis .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?

Structure-activity relationship (SAR) studies should compare analogs with systematic substitutions (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl). For example, ethyl ester derivatives of related imidazotriazines showed reduced cytotoxicity compared to free carboxylic acids, suggesting esterification modulates membrane permeability . Validate hypotheses using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability).

Q. What computational strategies are effective in predicting blood-brain barrier (BBB) permeation for this compound?

Quantitative structure-activity relationship (QSAR) models incorporating logP, polar surface area, and hydrogen-bond donor/acceptor counts can predict BBB penetration. For analogs with logP < 3 and polar surface area < 90 Ų, micellar liquid chromatography retention data correlate strongly with in vivo BBB permeation .

Q. How should researchers design experiments to validate the role of the 2,6-difluorobenzyl group in target binding?

Conduct competitive binding assays using fluorinated vs. non-fluorinated analogs. For example, replace the 2,6-difluorobenzyl group with a 2,6-dichlorobenzyl or unsubstituted benzyl moiety and measure changes in IC₅₀ values. Molecular docking simulations can further identify interactions (e.g., halogen bonding) with target proteins .

Methodological Notes

  • Thermal Analysis : Use heating rates of 10°C/min in TGA-DSC under nitrogen/air to mimic storage and physiological conditions .
  • Electrochemical Sensors : Optimize SWV parameters (frequency: 15 Hz, amplitude: 50 mV) to maximize signal-to-noise ratios .
  • Synthetic Yield Improvement : Replace ethanol with tetrahydrofuran (THF) for higher yields in hydrazone formation steps (e.g., 93% yield in THF vs. 60% in ethanol) .

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